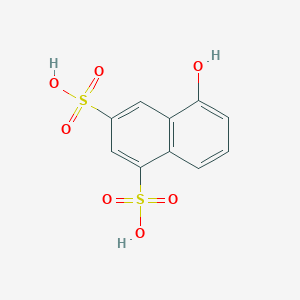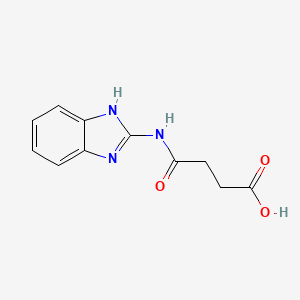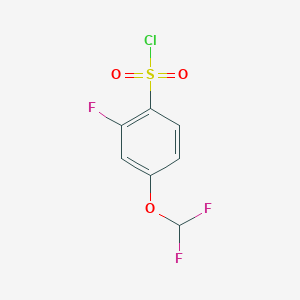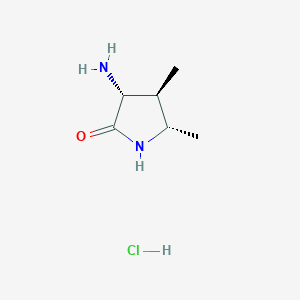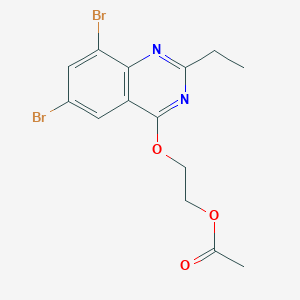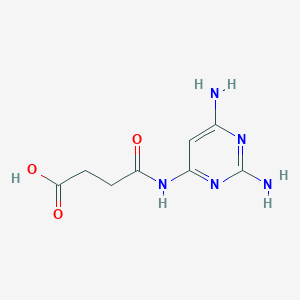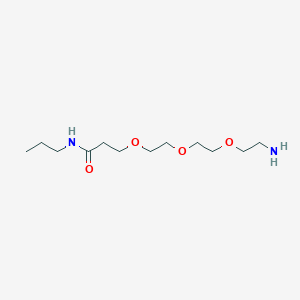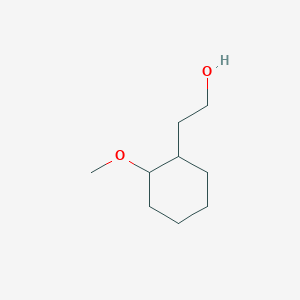
2-(2-Methoxycyclohexyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methoxycyclohexyl)ethanol is an organic compound with the molecular formula C9H18O2. It is a colorless liquid that is used in various chemical applications due to its unique structure, which combines the properties of alcohols and ethers. This compound is known for its versatility and is utilized in a range of industrial and scientific research settings.
準備方法
Synthetic Routes and Reaction Conditions: 2-(2-Methoxycyclohexyl)ethanol can be synthesized through the alcoholysis reaction of cyclohexene oxide and methanol, with silver cesium phosphotungstate (Ag2CsPW12O40) as a catalyst . The reaction typically involves heating the reactants under controlled conditions to achieve the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar catalytic processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound.
化学反応の分析
Types of Reactions: 2-(2-Methoxycyclohexyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Various alcohol derivatives.
Substitution: Compounds with different functional groups replacing the hydroxyl group.
科学的研究の応用
2-(2-Methoxycyclohexyl)ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for potential therapeutic properties and drug delivery systems.
Industry: Utilized in the production of coatings, adhesives, and other chemical products.
作用機序
The mechanism of action of 2-(2-Methoxycyclohexyl)ethanol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl group allows it to form hydrogen bonds, influencing its reactivity and interactions with other molecules. It can act as a nucleophile in substitution reactions and participate in redox reactions due to its alcohol and ether functionalities.
Similar Compounds:
2-Methoxyethanol: An organic compound with similar ether and alcohol functionalities, used mainly as a solvent.
2-(2-(Dimethylamino)ethoxy)ethanol: A compound with tertiary amine, ether, and hydroxyl functionalities, used in various chemical applications.
Uniqueness: this compound is unique due to its cyclohexyl ring structure, which imparts distinct physical and chemical properties compared to linear or branched analogs. This structural feature enhances its stability and reactivity, making it valuable in specific industrial and research applications.
特性
分子式 |
C9H18O2 |
|---|---|
分子量 |
158.24 g/mol |
IUPAC名 |
2-(2-methoxycyclohexyl)ethanol |
InChI |
InChI=1S/C9H18O2/c1-11-9-5-3-2-4-8(9)6-7-10/h8-10H,2-7H2,1H3 |
InChIキー |
WPYRBBCVBIJLRO-UHFFFAOYSA-N |
正規SMILES |
COC1CCCCC1CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


